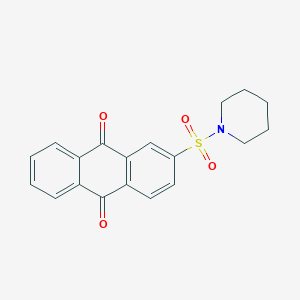

2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione

Description

Properties

IUPAC Name |

2-piperidin-1-ylsulfonylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-18-14-6-2-3-7-15(14)19(22)17-12-13(8-9-16(17)18)25(23,24)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOWRQGENQBSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385539 | |

| Record name | F0914-0682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5263-22-9 | |

| Record name | F0914-0682 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the piperidine-1-sulfonyl chloride, which is then reacted with 9,10-dihydroanthracene-9,10-dione under controlled conditions to yield the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrocarbon derivatives. Substitution reactions can lead to a wide range of functionalized anthracene derivatives .

Scientific Research Applications

2-(Piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione exerts its effects is complex and involves multiple pathways. The piperidine ring and sulfonyl group are key functional groups that interact with molecular targets, potentially affecting enzyme activity, receptor binding, and other biological processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Analysis of Substituents and Properties

| Compound Name / Substituent | Melting Point (°C) | Solubility | Stability | Key Applications | Evidence ID |

|---|---|---|---|---|---|

| 2-(Piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione | Not reported | Moderate* | High (predicted) | Anticancer, Materials | [6], [9] |

| 2-((Bis(2-chloroethyl)amino)(phenyl)methyl)-1,4-dihydroxyanthracene-9,10-dione | 86–87 | Low | Moderate | Anticancer (NCI-H460) | [1] |

| Aloe emodin (1,8-dihydroxy-3-methylanthraquinone) | 223–224 | Low | High | Natural cytotoxic agent | [9] |

| 1,8-Bis(2-(2-hydroxyethoxy)ethoxy)anthracene-9,10-dione | Not reported | 2.24 M (high) | Poor | Energy storage electrolytes | [6] |

| 2-(4-Methyl-3-pentenyl)anthraquinone | Not reported | Low (natural) | Moderate | Plant metabolite | [13], [17] |

| 1,5-Anthracenedisulfonic acid disodium salt | Not reported | High | High | Industrial dyes | [18] |

*Predicted based on polar sulfonyl group.

Key Observations:

- Solubility: The sulfonyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., methyl or alkenyl groups) but less than sulfonic acid salts (e.g., 1,5-anthracenedisulfonic acid) .

- Stability: Piperidine sulfonyl derivatives are expected to exhibit higher stability than amino acid ester-substituted anthraquinones (e.g., AQ-1,8-3E-OH in ) due to reduced hydrolytic susceptibility .

- Melting Points: Halogenated derivatives (e.g., 2-((bis(2-chloroethyl)amino)(4-fluorophenyl)methyl)-1,4-dihydroxyanthraquinone) show higher melting points (82–140°C) due to strong intermolecular interactions, whereas bulky aryl groups (e.g., 9,10-diphenylanthracene in ) reduce crystallinity .

Biological Activity

The compound 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione is a notable anthraquinone derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 355.4 g/mol

- CAS Number : 5263-22-9

Structural Features

The compound features a piperidine ring linked through a sulfonyl group to the anthracene core, which is modified with two carbonyl groups at the 9 and 10 positions. This structure is critical for its biological activity.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. For instance, it has shown potential as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), which plays a crucial role in gluconeogenesis and metabolic regulation .

- Anticancer Activity : Research indicates that anthraquinone derivatives can exhibit cytotoxic effects against cancer cell lines. The sulfonyl group enhances the interaction with cellular targets, potentially increasing the efficacy of the compound against tumors .

- Antimicrobial Properties : Some studies have suggested that derivatives of anthraquinones possess antimicrobial activity. The presence of the piperidine moiety may contribute to this effect by enhancing membrane permeability or disrupting cellular processes in pathogens .

Anticancer Studies

A study conducted on various anthraquinone derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells through mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 12 | Apoptosis induction |

| This compound | MCF-7 | 15 | Mitochondrial disruption |

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of anthraquinones were evaluated against Staphylococcus aureus and Escherichia coli. The results showed that compounds with sulfonyl substitutions exhibited enhanced antibacterial activity compared to their non-sulfonyl counterparts.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione?

- Methodological Answer : Multi-step synthesis typically involves sulfonation of the anthracene-dione core followed by piperidine functionalization. Key steps include:

- Sulfonation : Use chlorosulfonic acid under anhydrous conditions to introduce the sulfonyl group at position 2 of the anthracene-dione scaffold.

- Piperidine coupling : React the sulfonated intermediate with piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C, with catalytic triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Data Contradictions : While some protocols favor DMF for coupling, others suggest dichloromethane with longer reaction times. Validate via TLC monitoring.

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) at 1 mL/min; retention time ~8.2 min (UV detection at 254 nm).

- NMR : Key signals include aromatic protons (δ 8.2–8.5 ppm, anthracene core), piperidine protons (δ 1.5–3.0 ppm), and sulfonyl group absence of exchangeable protons.

- Mass Spectrometry : ESI-MS (negative mode) should show [M–H]⁻ peak at m/z 409.1 (calculated for C₁₉H₁₇NO₄S) .

Q. What solvents are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar solvents : High solubility in DMSO (>50 mg/mL) and DMF due to the sulfonyl group’s polarity.

- Aqueous buffers : Limited solubility (≤1 mg/mL in PBS pH 7.4), necessitating co-solvents (e.g., 10% DMSO) for biological assays .

Advanced Research Questions

Q. How does the piperidine-sulfonyl substituent influence electronic properties and reactivity?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model HOMO/LUMO levels. The sulfonyl group withdraws electrons, lowering the HOMO (-5.8 eV) and enhancing electrophilicity.

- Experimental validation : Cyclic voltammetry in acetonitrile shows oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with anthraquinone redox activity modified by sulfonation .

Q. What strategies mitigate competing side reactions during functionalization of the anthracene-dione core?

- Methodological Answer :

- Protecting groups : Temporarily block the sulfonyl group with tert-butyl esters to prevent unwanted nucleophilic attacks during further derivatization.

- Temperature control : Maintain reactions below 50°C to avoid anthracene dimerization.

- Catalytic systems : Pd(OAc)₂/XPhos for selective cross-coupling at the 2-position .

Q. How can researchers resolve discrepancies in reported binding affinities for biomolecular targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Standardize buffer conditions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to compare binding kinetics (kₐₙ, kₒff₎) across studies.

- Competitive assays : Use fluorescence polarization with FITC-labeled DNA to quantify displacement by the compound (IC₅₀ ~ 2.5 µM for G-quadruplex structures) .

Q. What crystallographic techniques elucidate molecular conformation in solid-state studies?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of an acetone/water mixture. Data collection at 100 K reveals a planar anthracene core with a dihedral angle of 12° between the sulfonyl group and piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.